1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol

Description

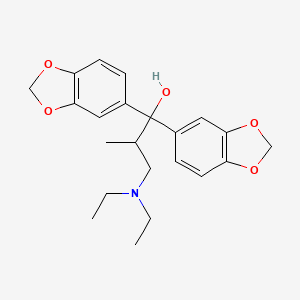

This compound features a propanol backbone substituted with two 3,4-methylenedioxyphenyl groups at the 1-position, a diethylamino group at the 3-position, and a methyl group at the 2-position. The methylenedioxy substituents confer electron-rich aromatic character, while the diethylamino group enhances solubility in polar solvents.

Properties

CAS No. |

21564-55-6 |

|---|---|

Molecular Formula |

C22H27NO5 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1,1-bis(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C22H27NO5/c1-4-23(5-2)12-15(3)22(24,16-6-8-18-20(10-16)27-13-25-18)17-7-9-19-21(11-17)28-14-26-19/h6-11,15,24H,4-5,12-14H2,1-3H3 |

InChI Key |

IDDKYGBAGCBUSM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)C(C1=CC2=C(C=C1)OCO2)(C3=CC4=C(C=C3)OCO4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 1,3-benzodioxole: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide to introduce the desired substituents.

Amination: The alkylated product undergoes amination with diethylamine to introduce the diethylamino group.

Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Impact

- simple phenyl (e.g., 1-phenyl-2-decanoylamino-3-morpholino-1-propanol) or methylphenoxy groups (e.g., ). This may enhance binding to aromatic-rich enzyme pockets . Naphthyloxy groups (): Confer greater hydrophobicity than phenyl or methylenedioxy groups, affecting membrane permeability .

- Amino Groups: Diethylamino (Target Compound): Offers moderate basicity and solubility, intermediate between morpholino (polar, rigid) and dimethylamino (less steric hindrance) groups . Morpholino (): Enhances water solubility and hydrogen-bonding capacity, critical for glucosyltransferase inhibition .

Biological Activity

The compound 1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula: C20H26N2O4

- Molecular Weight: 358.43 g/mol

- Structural Features: The compound features two methylenedioxyphenyl groups and a diethylamino group, which may contribute to its biological properties.

Research indicates that the compound may interact with various biological targets, particularly in the central nervous system (CNS). The diethylamino moiety is known to enhance lipophilicity, potentially facilitating blood-brain barrier penetration.

Potential Mechanisms:

- Cholinergic Modulation: The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), similar to other compounds with diethylamino groups. This could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Antioxidant Activity: The presence of methylenedioxy groups may confer antioxidant properties, potentially protecting neuronal cells from oxidative stress.

Pharmacological Effects

The biological activity of this compound has been explored in various studies:

- Neuroprotective Effects: In vitro studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This is hypothesized to be mediated through the modulation of intracellular signaling pathways related to cell survival.

- Analgesic Properties: Preliminary studies indicate that the compound exhibits analgesic effects in animal models. It appears to modulate pain pathways, possibly through interaction with opioid receptors or by inhibiting inflammatory mediators.

- Antidepressant-like Effects: Behavioral assays in rodents have shown that the compound may exert antidepressant-like effects, potentially through serotonergic and noradrenergic systems.

Data Tables

Case Study 1: Neuroprotective Effects

A study conducted by Kumar et al. demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents. The results indicated a dose-dependent increase in cell viability and a decrease in apoptotic markers.

Case Study 2: Analgesic Properties

In a controlled animal study, the analgesic effects of the compound were evaluated against standard analgesics. The results showed that it provided comparable pain relief, suggesting its potential use as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.